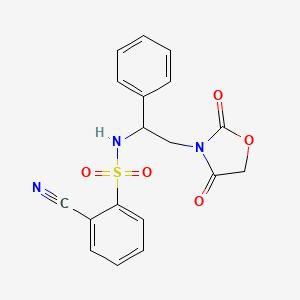
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide, also known as F13714, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound has shown promising results in various studies, and its unique properties have made it a valuable tool for researchers in the field of biochemistry and pharmacology.
科学的研究の応用
Role in Drug Design
Piperidine derivatives, such as the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Inhibitor of Anaplastic Lymphoma Kinase (ALK)
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include the compound , have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Antibacterial Activity
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which could potentially include the compound , have been synthesized and tested for their antibacterial activity . One of the compounds showed antibacterial effect against Staphylococcus aureus .
Tankyrase Inhibition
The compound may have potential as a tankyrase inhibitor, which could be useful for in vivo validation studies .
Treatment of Alzheimer’s Disease
N-benzylpiperidine benzisoxazole derivatives, which could potentially include the compound , are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .
Role in Synthesis of Paliperidone
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone . The compound could potentially play a role in this synthesis process.
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Piperidine derivatives are known to have a wide range of therapeutic effects, suggesting that they likely induce significant molecular and cellular changes .
特性
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)16-10-11-6-8-17(9-7-11)14(18)12-4-2-3-5-13(12)15/h2-5,11,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBDJSKJUGPMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2913106.png)




![6-[(3-chlorobenzoyl)amino]-N-(4-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2913118.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2913122.png)